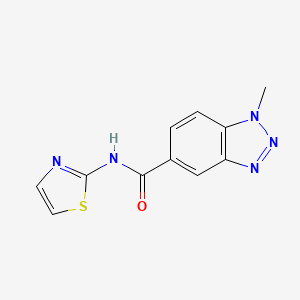
N-(3-isopropoxyphenyl)-3-methyl-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-isopropoxyphenyl)-3-methyl-2-furamide, commonly known as A-836,339, is a chemical compound that belongs to the class of furan-based synthetic cannabinoids. It is a potent and selective agonist of the cannabinoid receptor CB1, which is primarily expressed in the central nervous system. A-836,339 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
A-836,339 is a potent and selective agonist of the CB1 receptor, which is primarily expressed in the central nervous system. Upon binding to CB1 receptors, A-836,339 activates intracellular signaling pathways that modulate the release of neurotransmitters and neuromodulators, including dopamine, serotonin, and glutamate. This leads to the modulation of various physiological and behavioral processes, including pain perception, mood, and reward.
Biochemical and Physiological Effects
A-836,339 has been shown to have potent analgesic effects in animal models of inflammatory and neuropathic pain. It has also been found to reduce anxiety-like behavior in rodents and to have antidepressant-like effects in the forced swim test. In addition, A-836,339 has been shown to attenuate the rewarding effects of opioids and cocaine, suggesting its potential use as a treatment for addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of A-836,339 is its potency and selectivity for the CB1 receptor, which allows for precise modulation of the endocannabinoid system. However, one of the limitations of A-836,339 is its low solubility in water, which can make it challenging to use in in vitro experiments. In addition, its high lipophilicity can lead to non-specific binding and off-target effects.
Orientations Futures
There are several future directions for the study of A-836,339. One area of research is to investigate its potential therapeutic applications in various neurological and psychiatric disorders, including chronic pain, anxiety, depression, and addiction. Another area of research is to explore its mechanism of action in more detail, including the downstream signaling pathways that are activated upon CB1 receptor activation. Additionally, further studies are needed to optimize the synthesis method of A-836,339 and to improve its solubility and pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of A-836,339 involves a multi-step process that starts with the reaction of 3-isopropoxybenzaldehyde with 3-methylfuran in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a series of chemical transformations, including reduction, protection, and deprotection steps, to yield the final product. The overall yield of this synthesis method is around 10%, and the purity of the compound can be achieved by column chromatography.
Applications De Recherche Scientifique
A-836,339 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including chronic pain, anxiety, depression, and addiction. It has been shown to have potent analgesic effects in animal models of inflammatory and neuropathic pain. A-836,339 has also been found to reduce anxiety-like behavior in rodents and to have antidepressant-like effects in the forced swim test. In addition, A-836,339 has been shown to attenuate the rewarding effects of opioids and cocaine, suggesting its potential use as a treatment for addiction.
Propriétés
IUPAC Name |
3-methyl-N-(3-propan-2-yloxyphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-10(2)19-13-6-4-5-12(9-13)16-15(17)14-11(3)7-8-18-14/h4-10H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYDEWGMCBTBTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC2=CC(=CC=C2)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5875043.png)
![2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5875048.png)

![N-benzyl-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5875063.png)
![N-allyl-N-[2-(4-bromo-2-chlorophenoxy)ethyl]-2-propen-1-amine](/img/structure/B5875078.png)


![2-{[(5-bromo-3-pyridinyl)carbonyl]amino}benzoic acid](/img/structure/B5875126.png)
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5875133.png)


![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5875161.png)